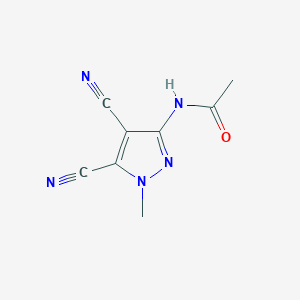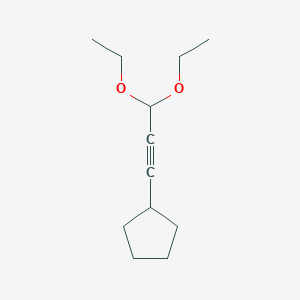
3,3-Diethoxyprop-1-ynylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxyprop-1-ynylcyclopentane is an organic compound with the molecular formula C12H13N3O5 It is a derivative of cyclopentane, featuring a prop-1-ynyl group substituted with two ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxyprop-1-ynylcyclopentane typically involves the reaction of cyclopentanone with propargyl alcohol in the presence of an acid catalyst to form the intermediate propargyl cyclopentyl ketone. This intermediate is then reacted with diethyl ether in the presence of a strong base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethoxyprop-1-ynylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Diethoxyprop-1-ynylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,3-Diethoxyprop-1-ynylcyclopentane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diethoxy-1-propyne: A structurally similar compound with a propyne group instead of a prop-1-ynyl group.
Propargylaldehyde diethyl acetal: Another related compound with similar functional groups.
Uniqueness
3,3-Diethoxyprop-1-ynylcyclopentane is unique due to its cyclopentane core, which imparts distinct chemical properties and reactivity compared to linear or aromatic analogs. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Propriétés
Numéro CAS |
51149-68-9 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
3,3-diethoxyprop-1-ynylcyclopentane |
InChI |
InChI=1S/C12H20O2/c1-3-13-12(14-4-2)10-9-11-7-5-6-8-11/h11-12H,3-8H2,1-2H3 |
Clé InChI |
XSELNVVDWXTODF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CC1CCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)
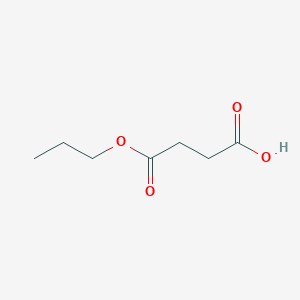



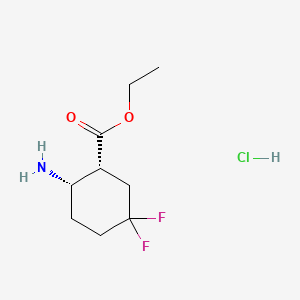
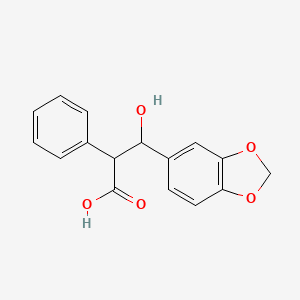
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

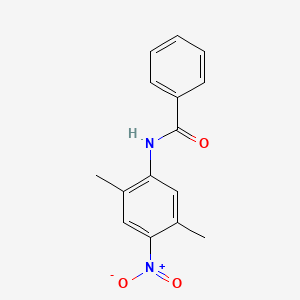

![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
